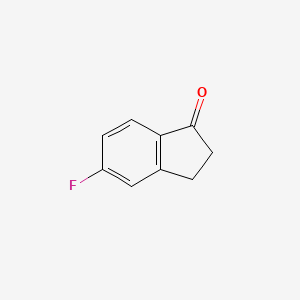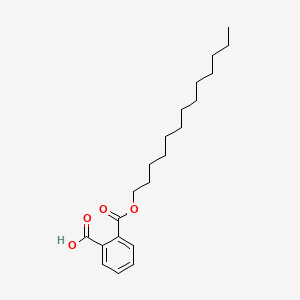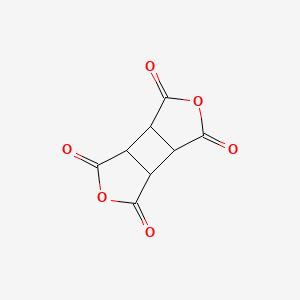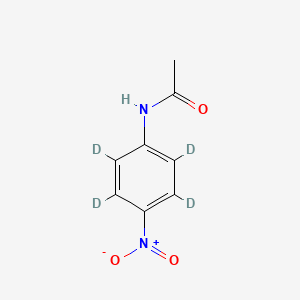
5-氟-1-茚酮
概述
描述
5-Fluoro-1-indanone is an organic compound with the chemical formula C9H7FO. It is a white to off-white solid with a characteristic odor and is sparingly soluble in water . This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including pharmaceuticals, pesticides, and dyes .
科学研究应用
5-Fluoro-1-indanone has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: 5-Fluoro-1-indanone is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
Target of Action
It is known to be used as a precursor for thiosemicarbazones derived from 1-indanones . Thiosemicarbazones have been studied for their potential antitumor, antiviral, antibacterial, and antifungal activities, suggesting that 5-Fluoro-1-indanone may indirectly interact with targets related to these biological activities.
Mode of Action
It is used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride , indicating that it may interact with its targets through the formation of this compound.
Pharmacokinetics
Its physical properties such as its solid form, boiling point of 113-114 °c (lit), melting point of 38-40 °C (lit), and density of 1216 g/mL at 25 °C (lit) may influence its pharmacokinetic behavior.
Action Environment
Its safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, the use of personal protective equipment such as dust masks, eyeshields, and gloves is recommended when handling this compound .
生化分析
Biochemical Properties
5-Fluoro-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a precursor for thiosemicarbazones derived from 1-indanones . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. For instance, 5-Fluoro-1-indanone is involved in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . The interactions between 5-Fluoro-1-indanone and these biomolecules are primarily based on its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-1-indanone change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 38-40°C and a boiling point of 113-114°C . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that 5-Fluoro-1-indanone can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity, which may persist even after the compound is removed from the experimental system.
准备方法
Synthetic Routes and Reaction Conditions
One of the commonly used methods to prepare 5-Fluoro-1-indanone involves the reaction of 1-indanone with hydrogen fluoride under acid catalysis . This reaction generally needs to be carried out at low temperatures and under an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the preparation of 5-Fluoro-1-indanone may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
5-Fluoro-1-indanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert 5-Fluoro-1-indanone into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
1-Indanone: The parent compound of 5-Fluoro-1-indanone, lacking the fluorine atom.
5-Chloro-1-indanone: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-1-indanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
5-Fluoro-1-indanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
属性
IUPAC Name |
5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPBVAMKNQXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220270 | |
| Record name | 5-Fluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-84-5 | |
| Record name | 5-Fluoro-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-indanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-Fluoro-1-indanone?
A1: 5-Fluoro-1-indanone crystallizes with two independent molecules in its asymmetric unit. [] Interestingly, the cyclopentene ring exhibits structural variation between the two molecules. One molecule displays a planar cyclopentene ring, while the other adopts a slightly distorted envelope conformation. This difference arises from the CH2 group adjacent to the carbonyl group, which deviates from the plane formed by the other four atoms by 0.033 Å in the non-planar molecule. []
Q2: What are the key bond lengths observed in the structure of 5-Fluoro-1-indanone?
A2: Analysis of the crystal structure reveals crucial bond lengths within 5-Fluoro-1-indanone. The C-F bond distances measure 1.354(2) Å and 1.360(3) Å in the two independent molecules. Additionally, the C=O bond distances are 1.218(2) Å and 1.212(3) Å. []
Q3: Has any vibrational analysis been done on 5-Fluoro-1-indanone?
A3: Yes, 5-Fluoro-1-indanone has been studied using vibrational analysis techniques as a precursor to compounds with potential biomedical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B1345563.png)






